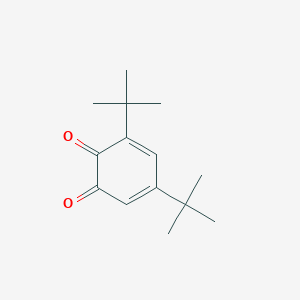

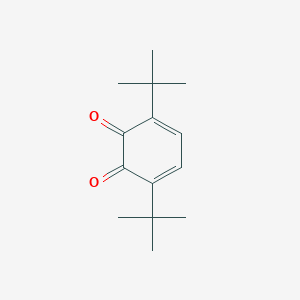

3,5-环己二烯-1,2-二酮,3,6-双(1,1-二甲基乙基)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

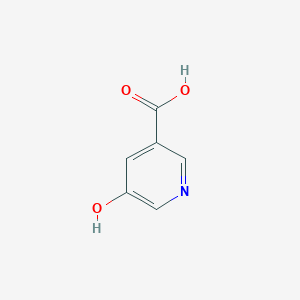

The compound "3,5-Cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)-" is a derivative of cyclohexadiene-dione, which is a versatile scaffold for synthesizing a variety of organic molecules, including heterocycles and natural products. These compounds are of significant interest due to their potential biological activities, such as anti-viral, anti-bacterial, and anti-cancer properties .

Synthesis Analysis

The synthesis of cyclohexadiene-dione derivatives can be achieved through various methods. One approach involves the condensation of aromatic aldehydes with 5,5-dimethyl-1,3-cyclohexanedione catalyzed by urea, which is carried out in aqueous media under ultrasound, yielding high product yields of 80-98% . Another method reports the synthesis of a cyclic 1,3-dianionic synthon, 5,5-dimethyl-1,3-bis(trimethylsilyl)cyclohexa-1,3-diene, through the Wurtz-Fittig coupling reaction, which can further undergo Diels-Alder cycloadditions to yield novel cycloadducts .

Molecular Structure Analysis

The molecular structure of cyclohexadiene-dione derivatives is characterized by the presence of highly active methylene groups and active di-carbonyl groups, which contribute to their chemical versatility . The crystal structure of a related compound, a Michael adduct of cyclohexane-1,3-dione, has been resolved into pure syn- and anti-forms, with evidence of intermolecular hydrogen bonding in the crystalline state .

Chemical Reactions Analysis

Cyclohexadiene-dione derivatives participate in a variety of chemical reactions. For instance, they can undergo Michael additions to nitro-olefins to prepare butenolide derivatives with a 2-hydroxyimino-substituent . The Diels-Alder cycloadditions mentioned earlier are another example of the chemical reactivity of these compounds, leading to the formation of complex structures with potential biological activity .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "3,5-Cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)-" are not detailed in the provided papers, the general properties of cyclohexadiene-dione derivatives can be inferred. These compounds typically exhibit significant reactivity due to their conjugated diene system and the presence of electron-withdrawing carbonyl groups. The physical properties such as melting points, boiling points, and solubility would depend on the specific substituents attached to the cyclohexadiene core .

科学研究应用

多态性研究:Kumar 等人 (2004) 报告了在相关化合物中观察到的伴随多态性,重点关注其由于弱氢键而导致的柔性,该弱氢键促进了多晶型体的形成。本研究提供了对此类化合物在不同条件下的结构变化和稳定性的见解 (Kumar, Sheela, Nair, & Rath, 2004)。

在化学合成中的反应性:Zhao、Allen 和 Tidwell (1993) 研究了由类似化合物衍生的持久且稳定的甲硅烷基取代双乙烯酮的制备和反应性。他们的发现有助于理解这些物质在合成化学中的化学行为和潜在应用 (Zhao, Allen, & Tidwell, 1993)。

新型化合物的合成:Dietz 等人 (2007) 研究了环己烷-1,3-二酮与各种化学物质的反应,导致形成具有复杂结构的新型化合物。这些发现对于新材料和化学实体的开发非常重要 (Dietz, Schwerdtfeger, Klingebiel, & Noltemeyer, 2007)。

形成过程中的立体化学方面:Wickham 和 Kitching (1983) 探讨了烯丙基双(三甲基甲硅烷基)环己烯的形成和反应的立体化学方面。这项研究有助于更深入地理解有机化学中的分子构型和反应机理 (Wickham & Kitching, 1983)。

环加成反应:Laskowski 等人 (2014) 研究了供体稳定的甲硅烯与有机 1,3-二烯和 1,2-二酮的环加成反应。这项研究因其在复杂有机分子合成和材料科学中的潜在应用而具有重要意义 (Laskowski et al., 2014)。

属性

IUPAC Name |

3,6-ditert-butylcyclohexa-3,5-diene-1,2-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-13(2,3)9-7-8-10(14(4,5)6)12(16)11(9)15/h7-8H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBNZCMLHZKAKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

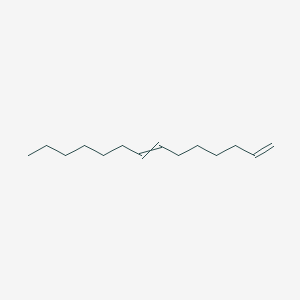

CC(C)(C)C1=CC=C(C(=O)C1=O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187702 |

Source

|

| Record name | 3,5-Cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)- | |

CAS RN |

34105-76-5 |

Source

|

| Record name | 3,5-Cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034105765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide](/img/structure/B121319.png)

![5-[(Oxan-2-yl)oxy]-2-(pyridin-3-yl)pentanenitrile](/img/structure/B121341.png)